4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride
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Overview
Description
Galeterone, also known by its developmental code names TOK-001 and VN/124-1, is a steroidal antiandrogen that was under development by Tokai Pharmaceuticals for the treatment of prostate cancer . It possesses a unique triple mechanism of action, acting as an androgen receptor antagonist, androgen receptor down regulator, and CYP17A1 inhibitor . This compound has shown promise in clinical trials for its potential to treat castration-resistant prostate cancer .
Preparation Methods
The synthesis of galeterone involves several steps. One of the primary synthetic routes includes the preparation of 3β-hydroxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene . The process involves the use of organic solvents and specific reaction conditions to achieve the desired compound. Industrial production methods focus on optimizing the yield and purity of galeterone through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Galeterone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galeterone can lead to the formation of 3-oxo-Δ4-galeterone, which has comparable activity to the parent compound .
Scientific Research Applications
Galeterone has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying steroidal antiandrogens. In biology and medicine, galeterone is investigated for its potential to treat prostate cancer by inhibiting androgen receptor signaling pathways . Additionally, it has applications in the pharmaceutical industry for the development of new antiandrogen therapies .
Mechanism of Action
Galeterone exerts its effects through a unique triple mechanism of action . It acts as an androgen receptor antagonist, preventing the binding of androgens to their receptor . It also functions as an androgen receptor down regulator, reducing the overall levels of androgen receptors in prostate cancer cells . Furthermore, galeterone inhibits CYP17A1, an enzyme crucial for the biosynthesis of androgens . This inhibition prevents the production of testosterone and other androgens, thereby reducing androgen-dependent growth signaling in prostate cancer .
Comparison with Similar Compounds
Galeterone is often compared with other similar compounds, such as abiraterone and enzalutamide . While all three compounds target androgen receptor signaling pathways, galeterone’s triple mechanism of action sets it apart . Abiraterone primarily functions as a CYP17A1 inhibitor, while enzalutamide acts as an androgen receptor antagonist . The unique combination of androgen receptor antagonism, down regulation, and CYP17A1 inhibition makes galeterone a promising candidate for treating castration-resistant prostate cancer .
Properties
CAS No. |
100113-06-2 |
---|---|
Molecular Formula |
C19H24Cl2N4O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI Key |
KOCRBFQBLLXZCH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
Key on ui other cas no. |
100113-06-2 |
Synonyms |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide dih ydrochloride |
Origin of Product |
United States |
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